Cas no 1455-87-4 (2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro-)
2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro-
- N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine
- N,N-Dimethyl-7-nitrobenzofurazane-4-amine
- N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- N,N-Dimethyl-7-nitro-4-benzofurazanamine
- N,N-Dimethyl-7-nitro-2,1,3-benzoxadiazole-4-amine
- EN300-766936
- D75423
- CCG-41583
- TQP0984
- N,N-Dimethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
- 4-(Dimethylamino)-7-nitrobenzofurazan
- 7-Dimethylamino-4-nitrobenzo-2-oxa-1,3-diazole
- N,N-Dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- Benzofurazan, 4-(dimethylamino)-7-nitro-
- SR-01000631648-1
- DTXSID40163082
- 4-BENZOFURAZANAMINE, N,N-DIMETHYL-7-NITRO-
- N,N-Dimethylamino-7-nitrobenZofuraZan
- JKWNQFKDTSTWGL-UHFFFAOYSA-N
- N,N-Dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine #
- SCHEMBL6834711
- 1455-87-4
- CS-0093677
- BRN 0749530
- CHEMBL2409287
- MFCD00576811
-
- Inchi: 1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3
- InChI Key: JKWNQFKDTSTWGL-UHFFFAOYSA-N
- SMILES: O1N=C2C(=CC=C(C2=N1)N(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.05974
- Monoisotopic Mass: 208.05964013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 88Ų
Experimental Properties
- PSA: 85.3
2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM534760-5g |
N,N-Dimethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine |
1455-87-4 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Enamine | EN300-766936-0.05g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 0.05g |
$407.0 | 2024-05-22 | |
| Enamine | EN300-766936-0.1g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 0.1g |
$427.0 | 2024-05-22 | |
| Enamine | EN300-766936-0.25g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 0.25g |
$447.0 | 2024-05-22 | |
| Enamine | EN300-766936-0.5g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 0.5g |
$465.0 | 2024-05-22 | |
| Enamine | EN300-766936-1.0g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 1.0g |
$485.0 | 2024-05-22 | |
| Enamine | EN300-766936-2.5g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 2.5g |
$949.0 | 2024-05-22 | |
| Enamine | EN300-766936-5.0g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 5.0g |
$1406.0 | 2024-05-22 | |
| Enamine | EN300-766936-10.0g |
N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine |
1455-87-4 | 95% | 10.0g |
$2085.0 | 2024-05-22 | |
| Ambeed | A1130629-5g |
Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-yl)-amine |
1455-87-4 | 95% | 5g |
$2284.0 | 2024-04-23 |
2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro- Suppliers
2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2,1,3-Benzoxadiazol-4-amine,N,N-dimethyl-7-nitro-
Recent Advances in the Study of 2,1,3-Benzoxadiazol-4-amine, N,N-dimethyl-7-nitro- (CAS: 1455-87-4)
The compound 2,1,3-Benzoxadiazol-4-amine, N,N-dimethyl-7-nitro- (CAS: 1455-87-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxadiazole core and nitro functional group, exhibits unique photophysical and biochemical properties that make it a promising candidate for various applications, including fluorescent probes, drug discovery, and materials science. Recent studies have focused on elucidating its molecular interactions, stability, and potential therapeutic uses.
One of the key areas of research has been the development of fluorescent probes based on 2,1,3-Benzoxadiazol-4-amine derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the nitro group in this compound enhances its fluorescence quenching properties, making it highly sensitive to environmental changes. This property has been leveraged to design probes for detecting reactive oxygen species (ROS) in cellular environments, which is critical for understanding oxidative stress-related diseases such as cancer and neurodegenerative disorders.
In addition to its applications in fluorescence, recent investigations have explored the compound's potential as a pharmacophore in drug design. A study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its role as a scaffold for developing inhibitors targeting specific enzymes, such as kinases and proteases. The dimethylamine moiety was found to improve the compound's solubility and bioavailability, addressing a common challenge in drug development. Computational modeling and in vitro assays further supported its efficacy in binding to target proteins with high affinity.
Another notable advancement is the use of 2,1,3-Benzoxadiazol-4-amine, N,N-dimethyl-7-nitro- in materials science. Researchers have incorporated this compound into polymeric matrices to create sensors with tunable optical properties. A 2024 report in Advanced Materials showcased its application in smart coatings that respond to pH changes, offering potential uses in medical diagnostics and environmental monitoring. The compound's stability under physiological conditions was a key factor in its selection for these applications.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 2,1,3-Benzoxadiazol-4-amine derivatives. Recent efforts have focused on green chemistry approaches to reduce the environmental impact of its production. For instance, a 2023 study in ACS Sustainable Chemistry & Engineering proposed a solvent-free synthesis method that improved yield and reduced waste. Such innovations are critical for translating laboratory findings into industrial-scale applications.
In conclusion, the compound 2,1,3-Benzoxadiazol-4-amine, N,N-dimethyl-7-nitro- (CAS: 1455-87-4) continues to be a versatile and valuable molecule in chemical biology and pharmaceutical research. Its unique properties and broad applicability underscore its potential for future breakthroughs in diagnostics, therapeutics, and materials science. Ongoing research aims to further refine its applications and address remaining challenges in synthesis and scalability.
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